molecular formula C7H3ClF2O2 B1362223 3-Chloro-2,6-difluorobenzoic acid CAS No. 225104-76-7

3-Chloro-2,6-difluorobenzoic acid

Cat. No. B1362223
CAS RN: 225104-76-7
M. Wt: 192.55 g/mol
InChI Key: APQTVWJSXBBNEI-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzoic acid is a chemical compound with the CAS Number: 225104-76-7 . It has a molecular weight of 192.55 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,6-difluorobenzoic acid is represented by the SMILES string and InChI code provided . The InChI code is 1S/C7H3ClF2O2/c8-3-1-2-4 (9)5 (6 (3)10)7 (11)12/h1-2H, (H,11,12) .

Scientific Research Applications

Synthesis and Derivatives

  • 3-Chloro-2,6-difluorobenzoic acid serves as a key intermediate in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs. A practical synthesis method involves steps like nitration, esterification, reduction, diazotization, and hydrolysis, yielding a 70% overall yield and leveraging techniques like infrared spectroscopy and nuclear magnetic resonance for compound characterization (Zhang et al., 2020).

Chemical Transformations and Properties

  • Research on 3-Chloro-2,6-difluorobenzoic acid includes exploring its transformation into other chemical entities, demonstrating the flexibility of modern organometallic methods. For instance, its conversion into various benzoic acids and bromobenzoic acids through processes like metalation, carboxylation, and halogen migration highlights its potential in diverse chemical syntheses (Schlosser & Heiss, 2003).

Environmental Studies

  • 3-Chloro-2,6-difluorobenzoic acid has been evaluated as a tracer in environmental studies, particularly for understanding water movement in soils. Its transport properties in comparison to other fluorinated benzoic acid derivatives and its interaction with organic carbon and clay fractions in soil have been a focus of such research (Jaynes, 1994).

Catalytic Applications

  • In the field of catalysis, zinc complexes derived from 3-Chloro-2,6-difluorobenzoic acid have been synthesized and evaluated as catalysts or precursors for the copolymerization of cyclohexene oxide and carbon dioxide. These complexes showcase potential for the production of polycarbonates and highlight the reactivities of zinc carboxylates in catalytic processes (Darensbourg et al., 2002).

Magnetic Properties in Coordination Polymers

  • Studies on azido-copper coordination polymers using 3-Chloro-2,6-difluorobenzoic acid have shed light on the relationship between structural modifications and magnetic properties. These polymers display properties like ferromagnetic ordering and slow magnetic relaxation, contributing to the understanding of superexchange pathways in magnetic materials (Liu et al., 2017).

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation. Specific target organ toxicity can occur after a single exposure, particularly affecting the respiratory system . It’s recommended to wear personal protective equipment/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 3-Chloro-2,6-difluorobenzoic acid are not mentioned in the sources, research involving similar fluorobenzoic acids and organofluorine molecules suggests potential applications in the synthesis of new coordination networks and metal–organic frameworks , as well as in the study of conformational landscapes .

properties

IUPAC Name

3-chloro-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQTVWJSXBBNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378533
Record name 3-chloro-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225104-76-7
Record name 3-chloro-2,6-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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